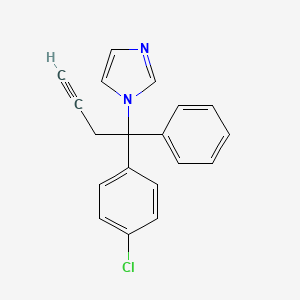

1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole

Beschreibung

Eigenschaften

CAS-Nummer |

88557-56-6 |

|---|---|

Molekularformel |

C19H15ClN2 |

Molekulargewicht |

306.8 g/mol |

IUPAC-Name |

1-[1-(4-chlorophenyl)-1-phenylbut-3-ynyl]imidazole |

InChI |

InChI=1S/C19H15ClN2/c1-2-12-19(22-14-13-21-15-22,16-6-4-3-5-7-16)17-8-10-18(20)11-9-17/h1,3-11,13-15H,12H2 |

InChI-Schlüssel |

SHCPCTOVELBTBU-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3C=CN=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Propargylic Amines and Isocyanates (BEMP-Catalyzed Method)

A highly efficient method involves the reaction of propargylic amines with isocyanates catalyzed by the strong base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). This method is notable for mild conditions, rapid reaction times, and good yields.

- Procedure : Propargylic amine bearing the 4-chlorophenyl and phenyl substituents is reacted with phenyl isocyanate in acetonitrile solvent.

- Catalyst : 5-10 mol% BEMP.

- Conditions : Room temperature, reaction completion within 1 minute to 1 hour.

- Outcome : Formation of the imidazole derivative with the but-3-yn-1-yl side chain in yields ranging from 51% to 62% depending on catalyst loading and substrate structure.

This method benefits from computational studies that support the mechanism involving base-mediated deprotonation and cyclization steps, providing a rational design for the synthesis of imidazole derivatives with alkynyl substituents.

Sonogashira Coupling for Alkynylation

Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne, widely used to introduce alkynyl groups.

- Reagents : Aryl iodide (e.g., 4-chlorophenyl iodide), terminal alkyne (bearing phenyl substituent), Pd catalyst (e.g., PdCl2(PPh3)2), CuI co-catalyst, and triethylamine as base.

- Conditions : Inert atmosphere (N2), room temperature to mild heating, solvent such as dichloromethane or THF.

- Outcome : Formation of the 1-(4-chlorophenyl)-1-phenylbut-3-yn-1-yl moiety attached to the imidazole ring or precursor.

This method allows for the modular assembly of the alkynyl side chain onto the imidazole core or its precursors, enabling structural diversity.

Preparation of Imidazole Core and Subsequent Functionalization

The imidazole ring can be synthesized or obtained commercially and then functionalized:

- Starting Materials : 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives.

- Functionalization : Reaction with alkylating agents such as ethyl chloroacetate in dry acetone under reflux with potassium carbonate to introduce ethanoyl groups.

- Further Modification : Conversion to hydrazides by reaction with hydrazine hydrate in ethanol, followed by reaction with substituted phenyl isothiocyanates to yield thiosemicarbazide derivatives.

- Purification : Recrystallization from ethanol or chromatographic methods.

This multi-step approach allows for the introduction of various substituents on the imidazole ring, including the 4-chlorophenyl and phenyl groups, and can be adapted to incorporate alkynyl substituents through subsequent coupling reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| BEMP-Catalyzed Propargylic Amine + Isocyanate | Propargylic amine, phenyl isocyanate, BEMP (5-10 mol%), CH3CN, RT | 1 min to 1 hour | 51-62 | Mild conditions, rapid, good yield | Requires BEMP catalyst |

| Sonogashira Coupling | Aryl iodide, terminal alkyne, Pd catalyst, CuI, Et3N, inert atmosphere | Overnight stirring | 55-70 | Versatile, modular alkynylation | Requires Pd catalyst, inert gas |

| Imidazole Core Functionalization | 2-(4-chlorophenyl)-4,5-diphenyl-imidazole, ethyl chloroacetate, K2CO3, hydrazine hydrate | 6-30 hours | 60-70 | Allows diverse substitution | Multi-step, longer reaction time |

Research Findings and Notes

- The BEMP-catalyzed method is supported by computational studies indicating a favorable Gibbs free energy profile for the reaction mechanism, involving deprotonation and cyclization steps that efficiently form the imidazole ring with the alkynyl substituent.

- Sonogashira coupling remains a robust and widely used method for introducing alkynyl groups, especially for complex molecules requiring precise substitution patterns.

- Multi-step synthesis involving imidazole core functionalization allows for the preparation of derivatives with potential biological activity, including anti-inflammatory and anticancer properties, although this method is more time-consuming.

- Purification techniques such as recrystallization and silica gel chromatography are essential for obtaining high-purity final products.

- Yields vary depending on substrate purity, catalyst loading, and reaction conditions but generally fall within the 50-70% range for these methods.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an anticonvulsant and anticancer agent.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

*Estimated based on structural similarity.

Biologische Aktivität

The compound 1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is a derivative of imidazole that has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula for 1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is with a molecular weight of approximately 293.78 g/mol . The compound features a phenylbutyne moiety substituted with a chlorophenyl group and an imidazole ring, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.78 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate alkynes and chlorinated phenyl derivatives, followed by cyclization to form the imidazole ring. A general synthetic route includes:

- Formation of the Alkyne : Starting from 4-chlorobenzaldehyde and phenylacetylene.

- Cyclization : Utilizing a suitable catalyst to promote the formation of the imidazole structure.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives possess significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

A study conducted by researchers highlighted its antibacterial effects, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA and 64 µg/mL against Escherichia coli, suggesting moderate antibacterial potency .

Anticancer Properties

Imidazole derivatives are also known for their anticancer activities. In vitro assays revealed that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and renal cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

Case Study 1: Antibacterial Evaluation

A recent investigation into the antibacterial efficacy of imidazole derivatives included this compound, which was tested against clinical isolates of MRSA. The study concluded that the compound significantly reduced bacterial viability in a dose-dependent manner.

Case Study 2: Anticancer Activity

In another study, the compound was evaluated for its effects on renal cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell proliferation and increased apoptotic markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.